2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride
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Overview
Description
2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride is a chemical compound belonging to the class of isoquinolines Isoquinolines are aromatic heterocyclic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride can be achieved through several methods. One common approach involves the cyclization of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride.
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and catalyst-free processes in water has been explored to enhance the efficiency and environmental sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride undergoes various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinoline derivatives .
Scientific Research Applications
2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride involves its interaction with molecular targets and pathways in biological systems. Isoquinoline derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the particular isoquinoline derivative and its structural features .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of isoquinoline derivatives.
Tetrahydroisoquinoline: A reduced form of isoquinoline with potential biological activities.
Quinoline: A structurally related compound with similar chemical properties.
Uniqueness
2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
682153-65-7 |
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Molecular Formula |
C17H16ClN |
Molecular Weight |
269.8 g/mol |
IUPAC Name |
2-[(1S)-1-phenylethyl]isoquinolin-2-ium;chloride |
InChI |
InChI=1S/C17H16N.ClH/c1-14(15-7-3-2-4-8-15)18-12-11-16-9-5-6-10-17(16)13-18;/h2-14H,1H3;1H/q+1;/p-1/t14-;/m0./s1 |
InChI Key |
MJSWXOCRXUQKAB-UQKRIMTDSA-M |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[N+]2=CC3=CC=CC=C3C=C2.[Cl-] |
Canonical SMILES |
CC(C1=CC=CC=C1)[N+]2=CC3=CC=CC=C3C=C2.[Cl-] |
Origin of Product |
United States |
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